![molecular formula C10H12BrNO2 B1308922 N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide CAS No. 57011-90-2](/img/structure/B1308922.png)
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide
Overview
Description
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (CAS: 57011-90-2) is an acetamide derivative featuring a brominated ethoxy side chain attached to a phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₂, with a calculated molecular weight of 258.13 g/mol. The compound consists of a para-substituted phenyl ring bearing a 2-bromoethoxy group (-OCH₂CH₂Br) and an acetamide moiety (-NHCOCH₃) at the nitrogen position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic studies. The bromine atom enhances lipophilicity and may influence metabolic stability, while the ethoxy chain provides flexibility for molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide typically involves a multi-step process:
Bromination: The starting material, 4-hydroxyacetophenone, undergoes bromination to introduce the bromo group. This step is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Etherification: The brominated intermediate is then reacted with ethylene oxide to form the bromoethoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of phenylethylamines.
Scientific Research Applications
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide involves its interaction with specific molecular targets. The bromoethoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural analogs of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide vary in substituents, halogenation patterns, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison:
Substituent Variations and Pharmacological Activities
Table 1. Key Structural and Functional Comparisons
Halogenation and Electronic Effects
- Bromo vs. For example, N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide () may exhibit higher reactivity due to chlorine’s electronegativity but lower stability .
Chain Length and Hydrophobicity
- Ethoxy vs. Butoxy Chains : N-[4-(4-Bromo-butoxy)-phenyl]-acetamide () has a longer alkoxy chain, increasing hydrophobicity and membrane permeability compared to the shorter ethoxy chain in the target compound .
Pharmacological Highlights
- Sulfonamide Derivatives (): Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) showed anti-hypernociceptive activity, suggesting sulfonamide groups enhance targeting of inflammatory pathways .
- Chalcone-Acetamide Hybrids (): Compound 6 demonstrated potent antinociceptive activity (32–34× stronger than aspirin), attributed to the conjugated chalcone system improving target binding .
Biological Activity
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 258.11 g/mol. The compound features a phenyl ring with an ethoxy group and a bromo substituent, which contribute to its chemical reactivity and biological activity. The presence of the acetamide functional group enhances its potential as a pharmacological agent by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromoethoxy group can engage in hydrogen bonding and van der Waals interactions, while the acetamide group can form additional hydrogen bonds with macromolecules such as proteins or nucleic acids. This dual functionality may modulate enzyme activity or receptor binding, leading to various biological effects.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The structural similarity to known anti-inflammatory agents suggests that this compound may also possess similar effects, potentially through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
2. Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects, akin to other acetamide derivatives. This activity could be linked to its ability to inhibit pain pathways at the receptor level.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, which can lead to therapeutic applications in conditions where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to other related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-Bromo-phenyl)-acetamide | Lacks ethoxy group | Different reactivity |
N-(4-Ethoxy-phenyl)-acetamide | Lacks bromo group | Altered chemical properties |
N-(4-Methoxy-phenyl)-acetamide | Contains methoxy instead of bromoethoxy | Variations in biological effects |
The presence of both bromo and ethoxy groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant inhibition of certain enzyme activities, suggesting its potential as a therapeutic agent in diseases where enzyme overactivity is a concern.
- Animal Models : In vivo studies have shown promising results regarding its anti-inflammatory and analgesic properties, indicating that further clinical research could validate its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications in the structure can influence biological activity, guiding future synthesis efforts aimed at enhancing efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide, and how can purity and yield be maximized?
- Methodological Answer : The compound can be synthesized via bromoacetylation of 4-aminophenol derivatives. For example, substituting the hydroxyl group in 4-acetamidophenol with 2-bromoethoxy using nucleophilic substitution (SN2) in the presence of a base like K₂CO₃. Yields (~90%) are achieved under reflux conditions in polar aprotic solvents (e.g., DMF) . Purity is ensured via recrystallization from ethanol/water mixtures and validated by HPLC (>98% purity) or ¹H/¹³C NMR to confirm substitution at the para position .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Accelerated stability studies should be conducted at 40°C/75% relative humidity (ICH guidelines). Degradation products are monitored using LC-MS to detect hydrolysis of the bromoethoxy group (e.g., formation of 4-(2-hydroxyethoxy)-phenyl-acetamide) or acetamide deprotection. Stability is pH-dependent; buffered solutions (pH 4–7) minimize hydrolysis .
Q. What spectroscopic techniques are critical for characterizing the bromoethoxy substituent in this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 3.6–4.2 ppm confirm the presence of the bromoethoxy group (CH₂Br and OCH₂).
- FT-IR : C-Br stretching at ~550–600 cm⁻¹ and C-O-C ether linkage at ~1100 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., C₁₀H₁₂BrNO₂: ~274.1 g/mol) .
Advanced Research Questions
Q. How does the bromoethoxy group influence the compound’s pharmacological activity compared to other alkoxy derivatives?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. Replace the bromoethoxy group with methoxy, ethoxy, or iodoethoxy analogs and evaluate bioactivity (e.g., analgesic or anti-inflammatory assays). For example, shows that sulfonamide-substituted N-phenylacetamides exhibit enhanced analgesic activity due to electron-withdrawing groups . Bromine’s electronegativity may improve membrane permeability or target binding.
Q. What strategies resolve contradictions in reported pharmacological data for bromoethoxy-substituted acetamides?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Standardize in vitro assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) using reference compounds like paracetamol. Purity must exceed 99% (validated via chiral HPLC) to exclude confounding effects from byproducts (e.g., notes impurities in paracetamol derivatives) .
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Competing O- vs. N-alkylation is mitigated by protecting the acetamide group with trimethylsilyl chloride (TMSCl) prior to bromoethoxy substitution. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .
Q. What crystallographic data are available to confirm the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals bond angles and torsion angles critical for docking studies. For example, the dihedral angle between the phenyl and acetamide groups affects π-π stacking in target binding. Crystallography data (R factor <0.05) ensure structural accuracy .
Q. How does the bromoethoxy group impact metabolic stability in preclinical models?
- Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to track oxidative dealkylation or glutathione conjugation. LC-MS/MS identifies metabolites like 4-(2-mercaptoethoxy)-phenyl-acetamide. Bromine’s size and electronegativity may slow CYP450-mediated degradation compared to smaller substituents .
Properties
IUPAC Name |
N-[4-(2-bromoethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBDDQOSNYXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290190 | |
Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57011-90-2 | |
Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57011-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.